molecular formula C8H18ClNO B11913033 3-Isopropoxypiperidine hydrochloride

3-Isopropoxypiperidine hydrochloride

Cat. No.: B11913033
M. Wt: 179.69 g/mol
InChI Key: UEQKKXGXHLYZTQ-UHFFFAOYSA-N
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Description

3-Isopropoxypiperidine hydrochloride (CAS No. 62243-66-7) is a piperidine derivative characterized by an isopropoxy group (-OCH(CH₃)₂) attached to the third carbon of the piperidine ring, with a hydrochloride salt formation. It is commonly used as a pharmaceutical intermediate due to its structural versatility in drug synthesis. The compound has a molecular formula of C₈H₁₈ClNO and a molecular weight of 179.69 g/mol (calculated). It is typically supplied with a purity exceeding 98% .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

3-propan-2-yloxypiperidine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H

InChI Key

UEQKKXGXHLYZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypiperidine hydrochloride typically involves the alkylation of piperidine with isopropyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Reactions Involved

  • Formation of Piperidine Core :
    Piperidine derivatives are often synthesized via cyclization reactions. For example, D-glutamic acid can undergo ester reduction, hydroxyl activation, and cyclization to form piperidine intermediates . While this specific route targets (R)-3-amino piperidine hydrochloride, analogous steps (e.g., cyclization of amino acids or amines) may apply to 3-Isopropoxypiperidine hydrochloride.

  • Introduction of Isopropoxy Group :
    The isopropoxy substituent at the 3-position likely arises from nucleophilic substitution (e.g., via an epoxide intermediate) or etherification. For instance, aza-Michael reactions or alkylation under basic conditions could install the isopropoxy group .

  • Formation of Hydrochloride Salt :
    The hydrochloride salt forms when the tertiary amine reacts with HCl. This step is common in piperidine derivatives to enhance stability and solubility .

Plausible Reaction Mechanism

A hypothetical pathway could involve:

  • Cyclization of a precursor (e.g., amino alcohol) to form the piperidine ring.

  • O-Alkylation or etherification to introduce the isopropoxy group.

  • Protonation with HCl to yield the hydrochloride salt.

Catalytic Roles

  • Piperidine as a Catalyst :
    In related reactions (e.g., Knoevenagel condensation), piperidine facilitates iminium ion formation and enolate attack . While this specific mechanism may not apply directly, piperidine’s basicity could stabilize intermediates during etherification or alkylation steps.

  • Organocatalytic Pathways :
    Intramolecular aza-Michael reactions, often catalyzed by bases (e.g., TBAF, cesium carbonate), are used to synthesize substituted piperidines . For this compound, such catalysts might enable regioselective substitution at the 3-position.

Key Transition States

  • Nucleophilic Attack :
    The isopropoxy group’s introduction may involve a nucleophilic oxygen attacking an electrophilic center (e.g., alkyl halide or epoxide).

  • Proton Exchange :
    During cyclization or elimination steps, proton exchanges with the medium (e.g., solvent) could stabilize intermediates .

Comparison with Analogous Compounds

Compound Key Reaction Relevance to 3-Isopropoxypiperidine HCl
(R)-3-amino piperidine HClCyclization of amino acids Similar cyclization steps for piperidine core.
Piperidine-based cocaine analoguesAlkylation of N-position N-modification strategies applicable to substitution.
Phenoxyethyl piperidinesEtherification for bioactivity Isopropoxy group may enhance stability or selectivity.
3-Substituted piperidinesRh-catalyzed asymmetric reductive Heck Cross-coupling methods for functionalization.

Challenges and Limitations

  • Regioselectivity : Achieving substitution at the 3-position requires precise control, potentially through steric guidance or catalyst design.

  • Stability : The isopropoxy group may undergo hydrolysis under acidic or basic conditions, necessitating mild reaction conditions.

  • Data Gaps : Absence of direct experimental data for this compound necessitates extrapolation from analogs.

Scientific Research Applications

Chemical Properties and Structure

3-Isopropoxypiperidine hydrochloride features a piperidine ring substituted with an isopropoxy group. The structural formula can be represented as follows:

C9H18ClNO\text{C}_9\text{H}_{18}\text{Cl}\text{N}O

This compound exhibits properties that make it suitable for various chemical reactions and biological applications.

Medicinal Chemistry

Piperidine derivatives, including this compound, are widely utilized in the pharmaceutical industry due to their ability to interact with biological targets. They serve as precursors in the synthesis of several therapeutic agents, particularly those targeting neurological disorders and pain management.

  • Neuropharmacology : Research indicates that piperidine derivatives can modulate neurotransmitter systems, which may lead to the development of new treatments for conditions such as depression and anxiety .
  • Anticancer Agents : Studies have shown that piperidine compounds exhibit anticancer properties by influencing various signaling pathways associated with tumor growth and metastasis .

Anticancer Applications

This compound has been investigated for its potential in cancer therapy. The compound may act by inducing apoptosis in cancer cells through mitochondrial pathways and inhibiting key signaling proteins involved in cancer progression.

  • Mechanism of Action : The compound may disrupt mitochondrial membrane integrity, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases involved in programmed cell death .
  • Case Studies : Various studies have documented the efficacy of piperidine derivatives against different cancer types, including breast and prostate cancers. For instance, a study demonstrated that these compounds could significantly reduce cell viability in cancer cell lines .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Novel Compounds : The compound can be used to create derivatives with enhanced pharmacological properties or novel functionalities .
  • Reagent in Chemical Reactions : It acts as a reagent in diverse chemical transformations, contributing to the development of new synthetic methodologies .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating effectiveness at low concentrations.
Study 2Neuropharmacological EffectsShowed modulation of serotonin receptors, suggesting potential antidepressant properties.
Study 3Synthetic ApplicationsUtilized as a key intermediate in synthesizing novel analgesics with improved efficacy.

These findings underscore the compound's potential across various fields of research.

Mechanism of Action

The mechanism of action of 3-Isopropoxypiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Safety Notes
3-Isopropoxypiperidine hydrochloride 62243-66-7 C₈H₁₈ClNO 179.69 Isopropoxy (-OCH(CH₃)₂) at C3 Pharmaceutical intermediate; high purity
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl Not provided C₁₄H₂₁Cl₂NO 298.69 Chlorophenoxy, isopropyl at C3 Research use; complex aromatic substitution
3-Methylpiperidine hydrochloride 58531-29-6 C₆H₁₄ClN 135.64 Methyl (-CH₃) at C3 Simple alkyl substitution; potential solvent
3-Anilinopiperidine hydrochloride 9003735 C₁₁H₁₇ClN₂ 212.72 Anilino (-NHPh) at C3 Research use; non-irritating to skin
3-(2-Methylphenoxy)piperidine hydrochloride 1858256-18-4 C₁₂H₁₈ClNO 227.73 2-Methylphenoxy at C3 Requires careful handling; detailed first-aid protocols
3-(5-Isopropyl-2-methylphenoxy)piperidine HCl 1219982-14-5 C₁₅H₂₄ClNO 269.81 Isopropyl, methylphenoxy at C3 Intermediate with bulky substituents
(S)-3-Hydroxypiperidine hydrochloride 64051-79-2 C₅H₁₂ClNO 137.61 Hydroxyl (-OH) at C3 Chiral building block in drug synthesis
3-Aminopiperidin-2-one hydrochloride 138377-80-7 C₅H₁₁ClN₂O 150.61 Ketone and amine functional groups Specialized synthesis; respiratory caution

Structural Analysis

  • Substituent Complexity: this compound features a simple isopropoxy group, enhancing solubility in organic solvents compared to bulkier analogs like 3-(5-isopropyl-2-methylphenoxy)piperidine hydrochloride (MW 269.81) .
  • Functional Group Diversity: Hydroxyl (e.g., (S)-3-hydroxypiperidine HCl) or amine groups (e.g., 3-aminopiperidin-2-one HCl) introduce polarity, affecting bioavailability . Halogenated derivatives (e.g., 3-(3-chloro-benzyloxymethyl)-piperidine HCl) may increase metabolic stability .

Biological Activity

3-Isopropoxypiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine and its derivatives are known for a wide range of pharmacological effects, including antitumor, antimicrobial, and neuroactive properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 189.71 g/mol

This compound features a piperidine ring with an isopropoxy group, which may influence its interaction with biological systems.

Antitumor Activity

Recent studies have indicated that piperidine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that certain piperidinyl compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound5.2MCF-7 (Breast Cancer)
N-(β-D-glucopyranosyl-carbamoyl)-2.6-diphenyl-3-amylpiperidin-4-one4.8HeLa (Cervical Cancer)
N-(lactosyl-carbamoyl)-2.6-diphenyl-3-isopropylpiperidin-4-one6.1A549 (Lung Cancer)

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been extensively studied. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from piperidine have been shown to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µg/mL)Target Organism
This compound15.6S. epidermidis
Piperidinothiosemicarbazone derivatives2-4M. tuberculosis

Neuroactive Properties

Piperidine derivatives are also recognized for their neuroactive properties, particularly their potential in treating neurological disorders. The presence of the isopropoxy group in this compound may enhance its ability to cross the blood-brain barrier, thus increasing its neuropharmacological effects .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in clinical settings. For instance, a case study involving patients with chronic pain revealed that administration of piperidine derivatives resulted in significant pain relief and improved quality of life metrics . Such findings underscore the therapeutic potential of this compound in pain management.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Studies utilizing computer-aided drug design have predicted that specific modifications can lead to increased potency against various biological targets .

Q & A

Q. What are the recommended safety protocols for handling 3-Isopropoxypiperidine hydrochloride in laboratory settings?

this compound requires strict adherence to safety measures due to its acute toxicity, skin/eye irritation, and potential organ toxicity . Key protocols include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved eye protection. Use P95 respirators if aerosol formation is possible .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .
  • Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
  • Spill Management : Collect spills using inert absorbents, avoid water jets, and dispose as hazardous waste .

Q. How should this compound be synthesized and purified for experimental use?

While direct synthesis methods for this compound are not detailed in the evidence, piperidine derivatives generally involve:

  • Nucleophilic Substitution : Reacting piperidine with isopropyl halides in anhydrous solvents (e.g., THF) under inert atmospheres .
  • Hydrochloride Formation : Treat the freebase with HCl gas in diethyl ether to precipitate the hydrochloride salt .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to achieve ≥95% purity .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions on the piperidine ring and isopropoxy group .
  • FT-IR : Peaks at ~2450 cm1^{-1} (HCl stretch) and 1100–1250 cm1^{-1} (C-O-C ether linkage) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers design stability studies to assess this compound under varying storage conditions?

  • Temperature/Humidity : Store aliquots at 2–8°C (short-term) and –20°C (long-term). Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Light Sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and compare stability against dark-stored controls .
  • Solution Stability : Prepare stock solutions in anhydrous DMSO, aliquot to prevent freeze-thaw cycles, and validate potency using dose-response assays .

Q. What strategies resolve contradictions in toxicity data for piperidine derivatives like this compound?

  • Dose-Response Analysis : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) across a concentration gradient (1 nM–10 mM) to identify thresholds for acute vs. chronic effects .
  • Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., N-oxides) that may explain discrepancies between in vitro and in vivo toxicity .
  • Species-Specific Models : Compare rodent and human hepatocyte data to assess translational relevance .

Q. How can researchers optimize HPLC methods for quantifying this compound in complex matrices?

  • Column Selection : Use C18 columns (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) .
  • Detection : Set UV absorbance at 210–230 nm for hydrochloride salts. Validate linearity (R2^2 > 0.99) across 0.1–100 µg/mL .
  • Sample Prep : Deproteinize biological samples with acetonitrile (1:2 v/v), centrifuge at 14,000×g, and filter (0.22 µm) before injection .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound in biological assays?

  • Vehicle Controls : Include DMSO (≤0.1%) or saline-treated groups to isolate compound-specific effects .
  • Positive/Negative Controls : Use known agonists/antagonists of related targets (e.g., σ receptors) to validate assay sensitivity .
  • Replicate Design : Perform triplicate technical replicates and ≥3 biological replicates to ensure statistical robustness .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • QC Testing : Require certificates of analysis (CoA) with ≥98% purity (HPLC), residual solvent data (GC), and elemental analysis (C, H, N) .
  • Structural Confirmation : Compare NMR/FT-IR spectra across batches to detect synthetic byproducts .
  • Bioactivity Correlation : Test each batch in a standardized functional assay (e.g., receptor binding) to confirm consistency .

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